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molecular formula C6H6Cl2N2 B050653 4,5-Dichloro-6-ethylpyrimidine CAS No. 115617-41-9

4,5-Dichloro-6-ethylpyrimidine

Cat. No. B050653
M. Wt: 177.03 g/mol
InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N
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Patent
US04977264

Procedure details

A mixture of 3.19 g (0.020 mol) of 5-chloro-4-ethyl-6-hydroxypyrimidine, 15.33 g (0.10 mol) of phosphoryl chloride and 45 g of toluene was heated to 100° C. and stirred at this temperature for 80 minutes. The excess phosphoryl chloride and the toluene were distilled off and the residue was mixed with 30 ml of dichloromethane and 20 ml of water. The mixture was refluxed after 30 minutes, extracted with 3×30 ml of dichloromethane and dried on sodium sulfate. The dichloromethane solution was evaporated and the residue was distilled at 125° C./12 torr in the bulb tube apparatus. The following data concerns the product of this example:
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
15.33 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[N:4][CH:5]=[N:6][C:7]=1O.P(Cl)(Cl)([Cl:13])=O>C1(C)C=CC=CC=1>[Cl:13][C:7]1[C:2]([Cl:1])=[C:3]([CH2:9][CH3:10])[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
ClC=1C(=NC=NC1O)CC
Name
Quantity
15.33 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
45 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess phosphoryl chloride and the toluene were distilled off
ADDITION
Type
ADDITION
Details
the residue was mixed with 30 ml of dichloromethane and 20 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed after 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 125° C./12 torr in the bulb tube apparatus

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
ClC1=NC=NC(=C1Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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